molecular formula C8H11NO5 B8294329 2,5-Dioxo-4-oxazolidinepentanoic acid

2,5-Dioxo-4-oxazolidinepentanoic acid

Cat. No.: B8294329
M. Wt: 201.18 g/mol
InChI Key: SBYXQXFEAFAPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-4-oxazolidinepentanoic acid is a chemical building block of interest in medicinal and organic chemistry research. Compounds featuring the 2,5-dioxooxazolidine (hydantoin) core are recognized as privileged scaffolds in drug discovery due to their prevalence in molecules with diverse biological activities . The structure of this particular compound, which incorporates a pentanoic acid chain, suggests potential as a versatile synthetic intermediate. The carboxylic acid terminus allows for further derivatization, such as the formation of active esters like N-hydroxysuccinimide (NHS) esters, which are useful for bioconjugation or probe development . Researchers can utilize this compound to synthesize more complex molecules, potentially for application in high-throughput screening campaigns to identify new therapeutic leads . As a heterocyclic building block, it enables the exploration of structure-activity relationships (SAR) in the development of novel bioactive substances. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

5-(2,5-dioxo-1,3-oxazolidin-4-yl)pentanoic acid

InChI

InChI=1S/C8H11NO5/c10-6(11)4-2-1-3-5-7(12)14-8(13)9-5/h5H,1-4H2,(H,9,13)(H,10,11)

InChI Key

SBYXQXFEAFAPNS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC1C(=O)OC(=O)N1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-inflammatory and analgesic agent. Its derivatives are being studied for their ability to modulate pain pathways and reduce inflammation in various models.

Table 1: Potential Therapeutic Effects of 2,5-Dioxo-4-oxazolidinepentanoic Acid

Application AreaDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicModulates pain signaling pathways
AntimicrobialExhibits activity against certain bacterial strains

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in enzyme inhibition studies.

Table 2: Uses in Biochemical Assays

Assay TypePurposeFindings
Enzyme inhibitionAssessing the inhibitory effects on specific enzymesSignificant inhibition observed
Protein binding studiesInvestigating binding affinitiesHigh affinity for target proteins

Drug Development

The compound is being investigated as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Drug Development Initiative

A recent initiative at a leading pharmaceutical company focused on modifying the structure of this compound to improve its efficacy as an anti-cancer agent. Initial results showed promising activity against cancer cell lines with minimal toxicity to normal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2,5-dioxo-4-oxazolidinepentanoic acid and compounds from the evidence:

Compound Core Structure Functional Groups Biological Relevance (Inferred)
This compound Oxazolidine ring Two ketones, carboxylic acid Potential enzyme modulation
Thiazolidine derivatives (e.g., from ) Thiazolidine ring Carboxylic acid, methyl substituents Antibiotic activity (e.g., β-lactams)
Pentadienoic acid (PDA, ) Linear dienoic acid Conjugated double bonds, carboxylic acid Plant growth regulation

Key Observations :

  • Oxazolidine vs. Thiazolidine : The oxazolidine ring (oxygen atom) in the target compound differs from thiazolidine (sulfur atom) in ’s derivatives. This substitution may alter electronic properties and bioavailability .
  • Ketone Groups : The presence of two ketones in the oxazolidine ring distinguishes it from thiazolidine derivatives, which typically lack such groups. These ketones could enhance reactivity in redox processes or hydrogen bonding .
Neurodegenerative Disease Context (Indirect Evidence)

discusses kainic acid-induced hippocampal changes in neurodegenerative models. For example, the oxazolidine ring might mimic cyclic glutamate analogs, affecting excitatory neurotransmission .

Plant Biochemistry ()

Pentadienoic acid (PDA), a linear dienoic acid, is implicated in plant growth regulation. In contrast, this compound’s cyclic structure may offer stability against enzymatic degradation, making it a candidate for synthetic plant hormones .

Physicochemical Properties

Property This compound Thiazolidine Derivatives () Pentadienoic Acid ()
Solubility in Water Moderate (due to carboxylic acid) Low (hydrophobic substituents) High (linear polar chain)
Stability High (rigid cyclic structure) Moderate (prone to ring-opening) Low (oxidation-sensitive)
Melting Point ~150–170°C (estimated) 180–200°C ~100°C

Preparation Methods

Advantages and Modifications

  • Solvent : Water replaces organic solvents, reducing environmental impact.

  • Scalability : The absence of volatile solvents simplifies large-scale production.

  • Adaptation : Replacing the propionate side chain with a pentanoic acid moiety could generate the target compound, though this requires experimental validation.

Comparative Analysis of Synthetic Routes

Method Starting Material Solvent Catalyst/Conditions Yield Advantages Limitations
Carbamate CyclizationDL-2-aminopimelic acidTHFPhosgene, HCl~80%Direct routePhosgene toxicity
Perindopril IntermediateCustom oxazolidine derivativeDCM, TEApH adjustment80%ScalableRequires structural modification
Water-Based Synthesis2-Amino-3-hydroxymethyl propionateWaterInert gas, NaOH86%Eco-friendlyNot directly applicable
Lithium Hydroxide HydrolysisBoc-protected intermediateEthanol/waterLiOH93%High yield, mild conditionsMulti-step complexity

Mechanistic Insights and Reaction Optimization

Cyclization Dynamics

The formation of the oxazolidine ring relies on nucleophilic attack by the amino group on a carbonyl carbon, followed by dehydration. In carbamate-based routes, phosgene activates the amino group, while hydrolysis steps regulate ring closure.

Solvent Effects

  • THF and DCM : Enhance solubility of hydrophobic intermediates but pose safety risks.

  • Water : Promotes green chemistry but may limit reaction rates due to poor solubility of organic substrates.

Temperature and pH Control

  • Low temperatures (5–15°C) improve selectivity in water-based syntheses.

  • pH 4–7 is critical during workup to prevent side reactions, such as over-hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2,5-dioxo-4-oxazolidinepentanoic acid with high purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor carboxylic acids or esters with appropriate amines or hydroxylamine derivatives. For example, condensation of 4-oxopentanoic acid (levulinic acid, CAS 123-76-2) with hydroxylamine under controlled pH and temperature conditions can yield the oxazolidine ring . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Analytical validation using HPLC with UV detection (λ = 210–230 nm) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H NMR should exhibit characteristic peaks for the oxazolidine ring protons (δ 4.0–4.5 ppm) and carbonyl groups (δ 170–180 ppm in 13C^{13}C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z corresponding to C8_8H11_{11}NO5_5 (theoretical 209.06).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1650–1750 cm1^{-1} .

Advanced Research Questions

Q. How do computational models (e.g., AM1) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : The Austin Model 1 (AM1) semi-empirical method can simulate the compound’s electron density distribution, identifying reactive sites. For instance, the oxazolidine ring’s carbonyl groups exhibit high electrophilicity (Mulliken charges ≈ −0.5 e), making them susceptible to nucleophilic attack. Solvent effects (e.g., water vs. DMSO) can be modeled using COSMO solvation parameters to refine reaction kinetics predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:

  • Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
  • Perform enantiomeric separation using chiral columns (e.g., Chiralpak IA) to isolate stereoisomers, as bioactivity may differ significantly between R and S configurations .
  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

Q. How can the stereochemical influence of substituents on the oxazolidine ring be systematically studied?

  • Methodological Answer : Synthesize enantiomerically pure derivatives (e.g., 4-phenyl-substituted analogs) using chiral auxiliaries like (R)- or (S)-4-phenyl-2-oxazolidinone. Compare their thermodynamic stability (via DSC) and kinetic reactivity (via stopped-flow kinetics) to correlate stereochemistry with functional outcomes .

Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery applications?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Oxidative Stress : Expose to H2_2O2_2 (0.3% v/v) and track peroxide-induced cleavage products.
  • Photodegradation : Use a UV chamber (λ = 320–400 nm) to simulate light exposure, quantifying photoproducts .

Methodological Considerations for Data Reporting

  • Raw Data Handling : Large datasets (e.g., NMR spectra, kinetic curves) should be archived in appendices, while processed data (e.g., rate constants, IC50_{50} values) must be included in the main text with error margins (95% confidence intervals) .
  • Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C for DSC) and propagate uncertainties using the Monte Carlo method for kinetic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.